molecular formula C10H10F3NO2 B13956985 Ethyl 3-((trifluoromethyl)amino)benzoate

Ethyl 3-((trifluoromethyl)amino)benzoate

Cat. No.: B13956985
M. Wt: 233.19 g/mol
InChI Key: GYVWKHMLLPGNMO-UHFFFAOYSA-N
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Description

Ethyl 3-((trifluoromethyl)amino)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of Ethyl 3-((trifluoromethyl)amino)benzoate may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((trifluoromethyl)amino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Ethyl 3-((trifluoromethyl)amino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-((trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-((trifluoromethyl)amino)benzoate can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an amino benzoate ester, providing distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 3-(trifluoromethylamino)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-5-8(6-7)14-10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

GYVWKHMLLPGNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(F)(F)F

Origin of Product

United States

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